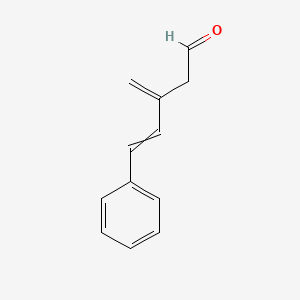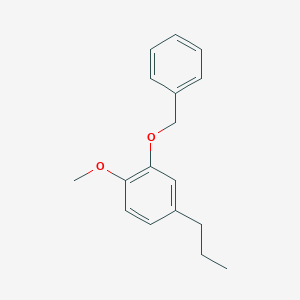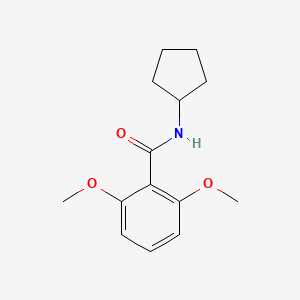![molecular formula C31H47NO7Si B14259952 (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate CAS No. 159593-17-6](/img/structure/B14259952.png)
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including tert-butyl, silyl ether, methoxy, and azetidinone, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the azetidinone ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the silyl ether group: This can be achieved by reacting the hydroxyl group with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Attachment of the methoxy group: This step may involve the methylation of a hydroxyl group using a methylating agent like methyl iodide.
Final coupling reaction: The final step could involve the esterification of the intermediate with (4-tert-butylphenyl)methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the azetidinone ring suggests that it could have antimicrobial or antiviral properties.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects. The compound’s structure indicates that it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The azetidinone ring could inhibit certain enzymes by mimicking the transition state of their substrates.
Comparison with Similar Compounds
Similar Compounds
(4-tert-butylphenyl)methyl 2-oxoacetate: Lacks the azetidinone and silyl ether groups, making it less complex.
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-hydroxy-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate: Similar structure but without the silyl ether group.
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate: Similar structure but without the silyl ether group.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl ether group in (4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate makes it unique compared to similar compounds. This group can provide steric protection and influence the compound’s reactivity and stability.
Properties
CAS No. |
159593-17-6 |
|---|---|
Molecular Formula |
C31H47NO7Si |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C31H47NO7Si/c1-19(39-40(9,10)31(5,6)7)24-25(22-12-11-13-23(37-8)26(22)33)32(27(24)34)28(35)29(36)38-18-20-14-16-21(17-15-20)30(2,3)4/h14-17,19,22-25H,11-13,18H2,1-10H3/t19-,22-,23+,24-,25-/m1/s1 |
InChI Key |
CKJXSXZIRIMVFN-HYOIWIKGSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](N(C1=O)C(=O)C(=O)OCC2=CC=C(C=C2)C(C)(C)C)[C@H]3CCC[C@@H](C3=O)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1C(N(C1=O)C(=O)C(=O)OCC2=CC=C(C=C2)C(C)(C)C)C3CCCC(C3=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
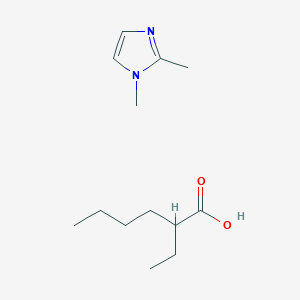
![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
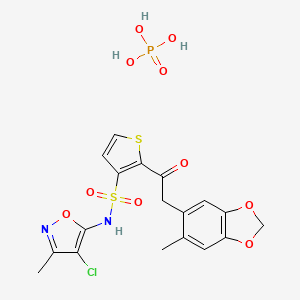
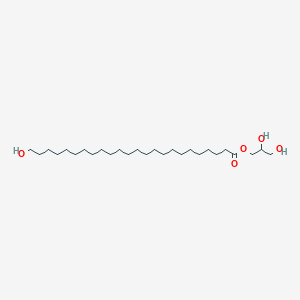

![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
